molecular formula C12H17ClN4OS B1404738 1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride CAS No. 1239757-03-9

1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride

Cat. No. B1404738
CAS RN: 1239757-03-9
M. Wt: 300.81 g/mol
InChI Key: WBADPIQNVXIOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride (1-TOMPAHCl) is a synthetic compound that is used in a variety of scientific applications. It is a derivative of the piperidine family and is composed of an amine group and a hydrochloride group. 1-TOMPAHCl has been used in a range of research studies, from pharmacology to biochemistry and physiology.

Scientific Research Applications

Antimicrobial Activity

The thienyl oxadiazole moiety present in the compound is known for its antimicrobial properties. This compound can be used to explore new antimicrobial drugs with potential efficacy against resistant strains of bacteria and other pathogens .

Antitumor Activity

Thiazole derivatives, which are structurally similar to the thienyl oxadiazole, have been shown to possess antitumor and cytotoxic activities. Research into this compound could lead to the development of novel antineoplastic agents .

Neuroprotective Agents

The piperidine moiety in the compound’s structure is often associated with neuroprotective effects. This suggests potential applications in the treatment or management of neurodegenerative diseases .

Analgesic and Anti-inflammatory

Compounds with a thienyl group have been reported to exhibit analgesic and anti-inflammatory activities. This compound could be a candidate for the development of new pain relief medications .

Antiviral Drugs

Thiazole and oxadiazole derivatives are known to have antiviral properties. Given the current global focus on antiviral research, this compound could be valuable in the synthesis of drugs targeting various viral infections .

Chemical Research and Synthesis

The compound’s unique structure makes it a useful reagent in chemical synthesis, potentially serving as a building block for a wide range of organic molecules. Its reactivity could be explored in the creation of new compounds with diverse biological activities .

properties

IUPAC Name

1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS.ClH/c13-9-3-1-5-16(7-9)8-11-14-12(15-17-11)10-4-2-6-18-10;/h2,4,6,9H,1,3,5,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBADPIQNVXIOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride
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1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride
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1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride
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1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride
Reactant of Route 5
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride
Reactant of Route 6
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride

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